molecular formula C13H23N3O3 B6773613 N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide

N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide

Cat. No.: B6773613
M. Wt: 269.34 g/mol
InChI Key: ANAGBRALRHSAJC-LLVKDONJSA-N
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Description

N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide is a complex organic compound with a unique structure that includes a piperazine ring, an oxolane ring, and various functional groups

Properties

IUPAC Name

N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O3/c1-14(2)13(18)16-6-4-15(5-7-16)12(17)9-11-3-8-19-10-11/h11H,3-10H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAGBRALRHSAJC-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)CC2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)N1CCN(CC1)C(=O)C[C@H]2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of reagents such as isopropenylmagnesium bromide and 4-bromo-3-nitrotoluene under Bartoli reaction conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,N-dimethyl-4-[2-[(3R)-oxolan-3-yl]acetyl]piperazine-1-carboxamide include other piperazine derivatives and oxolane-containing compounds. Examples include:

  • N,N-dimethyl-4-[2-(oxolan-3-yl)acetyl]piperazine-1-carboxamide
  • N,N-dimethyl-4-[2-(tetrahydrofuran-3-yl)acetyl]piperazine-1-carboxamide

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and stereochemistry, which can result in unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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